molecular formula C17H17F2N5OS B2708965 (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1013759-28-8

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2708965
CAS No.: 1013759-28-8
M. Wt: 377.41
InChI Key: TUPCQSKUMCCYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone" is a heterocyclic molecule featuring a benzothiazole core substituted with two fluorine atoms at the 4- and 6-positions. This core is linked via a piperazine ring to a 1,5-dimethylpyrazole moiety through a methanone bridge. Its crystallographic characterization likely employs tools like SHELX for refinement, as this software is widely used for small-molecule structural analysis .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5OS/c1-10-7-13(21-22(10)2)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCQSKUMCCYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole intermediate, which is then reacted with piperazine and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like methanol or dichloromethane, and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Structural Characteristics

This compound features a combination of several key structural components:

  • Benzothiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Piperazine Ring : Often associated with psychoactive properties and utilized in drug development.
  • Pyrazole Group : This moiety is linked to numerous therapeutic effects, including anti-inflammatory and analgesic activities.

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Research indicates that it may exhibit:

  • Anticancer Properties : The benzothiazole component has been linked to anticancer activity. Studies suggest that compounds featuring this moiety can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : The unique structure of the compound allows it to interact with various biological targets, potentially leading to the development of new antimicrobial agents.

Case Studies

  • Antitumor Activity : A study evaluated the effectiveness of similar compounds containing the benzothiazole moiety against various cancer cell lines. Results demonstrated significant inhibition of cell growth, indicating that modifications to the benzothiazole structure could enhance anticancer efficacy.
  • Antimicrobial Screening : Another research effort focused on synthesizing derivatives of this compound and testing their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Certain derivatives showed promising results, paving the way for further development as antimicrobial agents.

Material Science Applications

The compound's unique structural features also make it a candidate for applications in material science:

  • Fluorescent Probes : Due to its ability to emit fluorescence, derivatives of this compound can be explored as fluorescent probes for biological imaging.
  • Nonlinear Optical Materials : The pyrazole group contributes to the compound's nonlinear optical properties, making it suitable for applications in photonics and optoelectronics.

Mechanism of Action

The mechanism of action of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Analysis:

  • Flexibility : The target compound’s piperazine linker introduces conformational flexibility compared to the rigid triazole moiety in Compounds 4/3. This could influence binding interactions in biological systems.
  • Crystallinity : Compounds 4/5 exhibit isostructural triclinic packing with two independent molecules in the asymmetric unit, suggesting robust crystallinity. Similar studies on the target compound using SHELX refinement could reveal distinct packing behaviors .

Hypothetical Physicochemical Properties

While explicit data on solubility or bioactivity are absent in the provided evidence, structural analogs suggest:

  • Solubility : The piperazine group in the target compound may improve aqueous solubility compared to the triazole-containing Compounds 4/5, which rely on halogenated aryl groups for lipophilicity.
  • Bioavailability : Fluorine atoms in both systems likely reduce metabolic degradation, but the target compound’s dimethylpyrazole moiety could introduce steric hindrance affecting membrane permeability.

Biological Activity

The compound (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development.

Chemical Structure and Synthesis

The compound features a complex structure that combines several pharmacologically relevant moieties: a difluorobenzo[d]thiazole ring, a piperazine unit, and a pyrazole derivative. The synthesis typically involves multi-step organic reactions where the benzothiazole core is formed first, followed by coupling with piperazine and subsequent modifications to introduce the pyrazole moiety.

Synthetic Route Overview:

  • Formation of Benzothiazole Core: Reaction of 4,6-difluoro-2-aminobenzothiazole with suitable reagents.
  • Piperazine Coupling: The benzothiazole derivative is coupled with piperazine using coupling agents like DCC or EDC.
  • Introduction of Pyrazole Group: Final steps involve the introduction of the pyrazole moiety through acylation or similar reactions.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

1. Anticancer Activity:
Studies have demonstrated that derivatives containing benzothiazole and pyrazole structures can inhibit cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways critical for tumor growth .

2. Antimicrobial Properties:
The compound has shown potential against various bacterial strains. For instance, its structural components may enhance interactions with bacterial enzymes or receptors, leading to inhibition of microbial growth .

3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease processes:

  • Enzyme Inhibition: The benzothiazole moiety may act as a competitive inhibitor for certain enzymes.
  • Receptor Modulation: The piperazine and pyrazole groups could facilitate binding to receptor sites, altering their activity and downstream signaling.

Data Tables

Biological ActivityMechanismReferences
AnticancerInhibition of cell proliferation
AntimicrobialInteraction with bacterial enzymes
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of similar compounds featuring benzothiazole and pyrazole structures. Results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that structural modifications could enhance efficacy against specific cancers .

Case Study 2: Antimicrobial Testing

In vitro testing against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.